molecular formula C21H24ClN3O B4918146 N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B4918146
M. Wt: 369.9 g/mol
InChI Key: ZNGRQUVSRFQLFQ-RMKNXTFCSA-N
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Description

N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a phenylprop-2-en-1-yl group, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with an appropriate acylating agent.

    Introduction of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group is introduced through a substitution reaction, often using a suitable alkylating agent.

    Attachment of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Use of Catalysts: Employing catalysts to enhance the reaction efficiency and selectivity.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate their activity.

    Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in various biochemical pathways.

    Modulating Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:

    N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: A compound with similar structural features but different substituents, leading to variations in chemical and biological properties.

    N-(2-chlorophenyl)acetamide: A simpler compound with fewer functional groups, used as a reference for studying the effects of additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-10-4-5-11-20(19)23-21(26)17-25-15-13-24(14-16-25)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,23,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGRQUVSRFQLFQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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